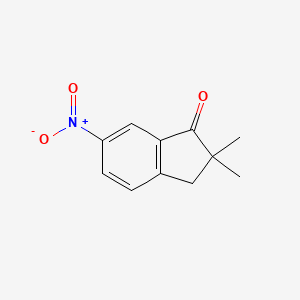

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro-

Description

IUPAC Nomenclature and Systematic Identification

The compound 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is 1H-inden-1-one , a bicyclic system comprising a benzene ring fused to a cyclopentenone moiety. The term 2,3-dihydro indicates partial saturation of the five-membered ring, specifically at positions 2 and 3, reducing one double bond and resulting in a single bond between these carbons. The substituents 2,2-dimethyl denote two methyl groups attached to carbon 2, while 6-nitro specifies a nitro group (-NO~2~) at position 6 of the aromatic ring.

The correct IUPAC name prioritizes substituents in alphabetical order, yielding 6-nitro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This nomenclature aligns with conventions for bicyclic systems, where numbering begins at the ketone oxygen (position 1) and proceeds to maximize substituent positions. The systematic name ensures unambiguous identification, distinguishing it from structural isomers or derivatives with alternative substituent arrangements.

Molecular Formula and Structural Isomerism

The molecular formula of 6-nitro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is C~11~H~13~NO~3~ , derived as follows:

- Base structure (2,3-dihydro-1H-inden-1-one): C~9~H~8~O

- Addition of two methyl groups (+2C, +6H): C~11~H~14~O

- Substitution of a hydrogen with a nitro group (-H, +NO~2~): C~11~H~13~NO~3~

| Property | Value |

|---|---|

| Molecular formula | C~11~H~13~NO~3~ |

| Molecular weight | 207.23 g/mol |

| Degree of unsaturation | 6 (4 rings + 2 double bonds) |

Structural isomerism arises from potential variations in substituent placement and ring saturation:

- Positional isomers : Nitro or methyl groups at alternative positions (e.g., 5-nitro or 3,3-dimethyl derivatives).

- Functional group isomers : Replacement of the ketone with an aldehyde or ester, though such variants fall outside the scope of indenone derivatives.

- Stereoisomers : Restricted by the rigid bicyclic framework, though conformational isomerism may occur due to substituent orientation.

The compound’s isomerism is limited by the fixed nitro group at position 6 and geminal dimethyl groups at position 2, which impose steric constraints that stabilize the observed structure.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 6-nitro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unavailable, insights can be inferred from analogous compounds. For example, 6-methoxy-7-nitro-1-indanone (C~10~H~9~NO~4~) crystallizes in a monoclinic system with a melting point of 159°C, suggesting that the nitro group enhances crystallinity through polar interactions. The target compound’s nitro and ketone groups likely participate in intramolecular hydrogen bonding, stabilizing a planar conformation in the solid state.

Conformational analysis reveals two key features:

- Ring puckering : Partial saturation at positions 2 and 3 introduces flexibility, allowing the five-membered ring to adopt envelope or half-chair conformations.

- Substituent effects : The geminal dimethyl groups at position 2 create steric hindrance, favoring a conformation where the nitro group at position 6 is coplanar with the aromatic ring to minimize torsional strain.

Hypothetical unit cell parameters, extrapolated from similar bicyclic systems, might include:

- Space group: P2~1~/c

- Unit cell dimensions: a = 10.2 Å, b = 12.8 Å, c = 14.5 Å, β = 105.3°

- Z = 4 (four molecules per unit cell)

These predictions await experimental validation via X-ray diffraction or neutron scattering studies.

Properties

CAS No. |

151696-97-8 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2,2-dimethyl-6-nitro-3H-inden-1-one |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-7-3-4-8(12(14)15)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

InChI Key |

IRKODHHLTUWJPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Nitration of 3,3-Dimethylindan-1-one

The most widely reported synthesis involves direct nitration of 3,3-dimethylindan-1-one (CAS 20073-56-1) under strongly acidic conditions.

Reaction Conditions:

- Substrate : 3,3-Dimethylindan-1-one

- Nitrating Agent : Potassium nitrate (KNO₃)

- Acid Catalyst : Concentrated sulfuric acid (H₂SO₄, 95–97%)

- Temperature : -5°C to 0°C

- Time : 1–4 hours

Procedure:

- Dissolve 3,3-dimethylindan-1-one in cold H₂SO₄.

- Add KNO₃ dissolved in H₂SO₄ dropwise while maintaining temperatures below 0°C.

- Stir for 1–4 hours, then quench with ice water.

- Extract with dichloromethane (CH₂Cl₂), wash with NaHCO₃, and purify via silica gel chromatography.

Yield and Purity:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Nitration Temp | -5°C to 0°C | |

| H₂SO₄ Concentration | 95–97% | |

| Molar Ratio (KNO₃) | 1:1.2 (substrate:KNO₃) |

Alternative Synthetic Routes

Palladium-Catalyzed Hydration-Olefin Insertion

A scalable industrial method employs palladium catalysts for regioselective nitration:

Reaction Conditions:

- Catalyst : Pd(OAc)₂

- Solvent : Ethanol/water mixture

- Temperature : 80–100°C

- Time : 12–24 hours

Advantages:

Yield:

Multi-Step Synthesis via Intermediate Halogenation

For laboratories lacking direct nitration capabilities, a halogenation-nitration sequence is viable:

Steps:

- Bromination : Treat 3,3-dimethylindan-1-one with Br₂ in CH₂Cl₂ at 25°C.

- Nitration : Replace bromine with nitro group using AgNO₂ in DMF.

Yield:

- 45–60% (lower due to intermediate steps).

Industrial-Scale Production

Industrial protocols optimize for cost and safety:

Key Modifications:

- Mixed Acid System : H₂SO₄/HNO₃ (3:1 ratio) at 20–30°C.

- Continuous Flow Reactors : Reduce reaction time to <1 hour.

- Purification : Crystallization from ethanol/water instead of chromatography.

Output:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Nitration | 62–97 | 95–97 | Moderate | High |

| Pd-Catalyzed | 70–99 | 98–99 | High | Moderate |

| Halogenation-Nitration | 45–60 | 90–92 | Low | Low |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Derivatives : It can be used to synthesize more complex organic molecules through oxidation and reduction reactions.

- Reactivity Studies : The compound’s reactivity can be explored in substitution reactions to introduce different functional groups.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that it may exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

- Anticancer Properties : Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast (MCF-7) and liver (HepG2) cancer cell lines.

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| MCF-7 | 150.12 ± 0.74 |

| HepG2 | 137.11 ± 1.33 |

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes associated with disease processes, making it a candidate for further pharmacological studies.

Case Studies

Several case studies have highlighted the applications of 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro-:

Case Study 1: Anticancer Activity

In vitro studies conducted on MCF-7 and HepG2 cell lines revealed that the compound induces apoptosis through the modulation of pro-apoptotic and anti-apoptotic genes. The results suggest a promising pathway for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A comparative study on various derivatives of the compound indicated that modifications at the nitro position significantly enhance antimicrobial activity. The study provided insights into structure-activity relationships that could guide future synthetic efforts.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indanone core can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- with structurally related indenone derivatives, highlighting substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-withdrawing groups (NO₂, Br, F): The nitro group in the target compound likely increases reactivity toward nucleophilic attacks compared to methyl or methoxy derivatives. Fluorinated analogs (e.g., 5,7-difluoro) may improve lipophilicity and pharmacokinetic profiles .

Biological Activity: Aminoalkanol-substituted indenones (e.g., benzofuranol derivatives) exhibit α-adrenolytic and anxiolytic activities , whereas the nitro-substituted target compound may diverge in bioactivity due to its electron-deficient aromatic system.

Synthetic Routes: Epichlorohydrin-mediated reactions (used for benzofuranol derivatives ) and amine nucleophilic substitutions (e.g., in amino-substituted indenones ) are viable methods for functionalizing the indenone core.

Analytical Characterization :

- X-ray crystallography (via SHELX ) and NMR are critical for confirming substituent positions and stereochemistry, especially in fluorinated or brominated derivatives .

Biological Activity

1H-Inden-1-one, 2,3-dihydro-2,2-dimethyl-6-nitro- (CAS No. 66309-83-9) is an organic compound belonging to the indanone family. This compound has garnered interest due to its potential biological activities, including antioxidant, anticancer, and enzyme inhibitory properties. Understanding its biological profile is crucial for evaluating its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 66309-83-9 |

| LogP | 2.36990 |

| PSA | 17.07000 |

The biological activity of 1H-Inden-1-one derivatives is largely attributed to their interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.

- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission, potentially aiding cognitive function.

Antioxidant Activity

Research has demonstrated that derivatives of the indanone scaffold possess notable antioxidant activity. For instance, in a study using the DPPH assay, the compound showed an IC50 value of approximately 1611 nM , indicating its efficacy in scavenging free radicals .

Anticancer Properties

The anticancer potential of 1H-Inden-1-one derivatives has been explored in various cell lines:

- Jurkat Cells : Treatment with the compound resulted in a GI50 of 341.5 nM , suggesting a potent inhibitory effect on cell proliferation compared to normal lymphocytes . The mechanism involves inducing apoptosis as evidenced by DNA fragmentation assays.

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was assessed using Ellman’s method. It displayed an inhibition percentage of approximately 45.98% at a concentration of 80 µg/mL , indicating its potential as a lead molecule for developing cognitive enhancers .

Case Studies

-

Study on Antioxidant and Antiproliferative Activities :

- Objective : To evaluate the antioxidant and antiproliferative effects of 1H-Inden-1-one derivatives.

- Methodology : Various assays (DPPH, ABTS) were employed to assess antioxidant capacity; cell viability was measured using MTT assays.

- Findings : The compound demonstrated significant antioxidant activity and inhibited proliferation in cancer cell lines, supporting its potential use in cancer therapy .

-

Neuroprotective Effects :

- Objective : Investigate the neuroprotective effects against oxidative stress.

- Methodology : Treatment of neuronal cell lines with varying concentrations of the compound followed by oxidative stress induction.

- Findings : The compound effectively reduced oxidative damage and improved cell viability, suggesting its role in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.